molecular formula C18H22N2O3 B11048865 2-(5-Acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-3-pyridinyl)-N~1~-(2,4-dimethylphenyl)acetamide

2-(5-Acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-3-pyridinyl)-N~1~-(2,4-dimethylphenyl)acetamide

Cat. No. B11048865
M. Wt: 314.4 g/mol
InChI Key: RKUGKDWKQPHFLS-UHFFFAOYSA-N
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Description

2-(5-Acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-3-pyridinyl)-N~1~-(2,4-dimethylphenyl)acetamide is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-3-pyridinyl)-N~1~-(2,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridine ring, followed by the introduction of the acetyl and methyl groups. The final step involves the formation of the acetamide group through a reaction with 2,4-dimethylphenylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic ring may undergo electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a probe or ligand in biochemical studies.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-3-pyridinyl)-N~1~-(2,4-dimethylphenyl)acetamide
  • This compound

Uniqueness

This compound’s uniqueness lies in its specific functional groups and structural configuration, which may confer distinct chemical and biological properties compared to other similar compounds.

properties

Molecular Formula

C18H22N2O3

Molecular Weight

314.4 g/mol

IUPAC Name

2-(5-acetyl-6-methyl-2-oxo-3,4-dihydro-1H-pyridin-3-yl)-N-(2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C18H22N2O3/c1-10-5-6-16(11(2)7-10)20-17(22)9-14-8-15(13(4)21)12(3)19-18(14)23/h5-7,14H,8-9H2,1-4H3,(H,19,23)(H,20,22)

InChI Key

RKUGKDWKQPHFLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2CC(=C(NC2=O)C)C(=O)C)C

Origin of Product

United States

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